molecular formula C17H24N2O5S B7056536 4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide

4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide

Cat. No.: B7056536
M. Wt: 368.4 g/mol
InChI Key: FOLGPFWRRAMZDF-UHFFFAOYSA-N
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Description

4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide is a complex organic compound that features a morpholine ring, a cyclohexyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(2-Hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide: shares similarities with other benzenesulfonamide derivatives, such as:

Properties

IUPAC Name

4-[3-(2-hydroxycyclohexyl)morpholine-4-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c18-25(22,23)13-7-5-12(6-8-13)17(21)19-9-10-24-11-15(19)14-3-1-2-4-16(14)20/h5-8,14-16,20H,1-4,9-11H2,(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLGPFWRRAMZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2COCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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